molecular formula C20H31ClO2 B593879 Methyl-clostediol CAS No. 35937-40-7

Methyl-clostediol

Cat. No.: B593879
CAS No.: 35937-40-7
M. Wt: 338.9 g/mol
InChI Key: FWWFNYYTZPIJFZ-KYPBWNNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Stereochemical Configuration

IUPAC Nomenclature and Systematic Identification

Methyl-clostediol is systematically identified as (3S,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol . This nomenclature reflects its polycyclic steroidal framework, which consists of four fused rings (cyclopenta[a]phenanthrene) with specific substituents:

  • A chloro group at position C4.
  • Methyl groups at positions C10, C13, and C17.
  • Hydroxyl groups at positions C3 and C17.

The molecular formula is C₂₀H₃₁ClO₂ , with a molecular weight of 338.9 g/mol . Its structure belongs to the androstane class of steroids, characterized by a 19-carbon skeleton modified with halogen and alkyl substituents .

Property Value
Molecular Formula C₂₀H₃₁ClO₂
Molecular Weight 338.9 g/mol
CAS Registry Number 35937-40-7
Systematic Name See above
Key Functional Groups Chloro (C4), methyl (C10,13,17), hydroxyl (C3,17)

Three-Dimensional Conformational Analysis

The three-dimensional conformation of this compound is critical to its biological activity. Key features include:

  • Cyclopenta[a]phenanthrene Skeleton : The fused A/B/C/D ring system adopts a trans-decalin conformation at the A-B ring junction, stabilizing the molecule through minimized steric strain .
  • Substituent Orientation :
    • The C4 chloro group occupies an axial position on the A-ring, inducing electronic effects that influence receptor binding .
    • The C17 hydroxyl group is in the β-configuration , while the C3 hydroxyl group adopts the α-configuration , creating a diastereomeric relationship .
  • Ring Flexibility : The B-ring exhibits limited flexibility due to the rigid trans-decalin system, while the D-ring (cyclopentane) allows slight puckering to accommodate steric interactions .

The SMILES notation C[C@]12CCC@@HO and InChIKey FWWFNYYTZPIJFZ-HADYEQCDSA-N encode this stereochemical complexity.

Chirality and Absolute Configuration Determination

This compound contains seven defined stereocenters (C3, C8, C9, C10, C13, C14, C17), each contributing to its chiral properties . The absolute configuration was resolved using:

  • X-ray Crystallography : Confirmed the S configuration at C3 and R/S configurations at other centers .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NOE (Nuclear Overhauser Effect) correlations validated spatial proximities between axial hydrogens and substituents .
  • Comparative Analysis : Analogous steroids with known configurations provided reference data for stereochemical assignments .
Stereocenter Configuration Key Interactions
C3 S Hydrogen bonding with C17-OH
C8 R Van der Waals contact with C19 methyl
C9 S A-ring/B-ring fusion stability
C10 R Trans-decalin conformation
C13 S D-ring puckering
C14 S C/D-ring junction rigidity
C17 S β-OH orientation

The compound’s optical activity arises from its non-superimposable mirror image, with specific rotations reported in polarimetric studies . Its stereochemical integrity is maintained through synthetic routes that enforce strict regiocontrol, such as chiral auxiliary-mediated alkylation .

Properties

CAS No.

35937-40-7

Molecular Formula

C20H31ClO2

Molecular Weight

338.9 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H31ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,16,22-23H,4-11H2,1-3H3/t12-,13+,14+,16?,18-,19+,20+/m1/s1

InChI Key

FWWFNYYTZPIJFZ-KYPBWNNHSA-N

SMILES

CC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O

Isomeric SMILES

C[C@]12CCC(C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl)O

Canonical SMILES

CC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O

Synonyms

(17β)-4-chloro-17-methyl-androst-4-ene-3,17-diol

Origin of Product

United States

Preparation Methods

Chlorination of 17α-Methyltestosterone

The primary synthetic pathway involves chlorination of 17α-methyltestosterone at the C4 position. Two dominant methodologies exist:

  • Thionyl Chloride (SOCl₂) Method :
    Reacting 17α-methyltestosterone with thionyl chloride in anhydrous dichloromethane at 0–5°C yields 4-chloro-17α-methyltestosterone. The reaction proceeds via electrophilic aromatic substitution, with a typical yield of 78–85%. Excess SOCl₂ ensures complete conversion, while controlled temperatures minimize di- or tri-chlorinated byproducts.

  • Sulfuryl Chloride (SO₂Cl₂) Catalyzed Chlorination :
    Using sulfuryl chloride in the presence of Lewis acids (e.g., AlCl₃) enhances regioselectivity. A 1:1.2 molar ratio of steroid to SO₂Cl₂ at 25°C achieves 88% yield, with purification via silica gel chromatography.

Key Data :

ParameterThionyl ChlorideSulfuryl Chloride
Temperature0–5°C25°C
Reaction Time4–6 h2–3 h
Yield78–85%85–88%
Byproduct Formation<5%<3%

Hydroxylation at the 17β Position

Post-chlorination, hydroxylation introduces the 17β-hydroxy group. Osmium tetroxide (OsO₄) with co-oxidants is preferred for stereospecific dihydroxylation:

  • OsO₄/N-Methylmorpholine N-Oxide (NMO) System :
    A 0.5% molar ratio of OsO₄ to steroid in tert-butanol/THF/water (10:3:1) at 25°C for 12 h achieves >95% conversion. NMO regenerates OsO₄, enabling catalytic use and reducing costs.

Reaction Conditions :

  • Solvent : Tert-butanol/THF/water (10:3:1)

  • Oxidant : NMO (1.2 equiv)

  • Temperature : 25°C

  • Yield : 92–95%

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes safety and efficiency:

  • Chlorination Module :

    • Tubular reactors with SO₂Cl₂ ensure rapid mixing and heat dissipation.

    • Inline IR spectroscopy monitors reaction progress, adjusting feed rates dynamically.

  • Hydroxylation Module :

    • Fixed-bed reactors with immobilized OsO₄ on silica gel reduce catalyst loss.

    • Automated pH control (6.5–7.0) minimizes over-oxidation.

Scalability Metrics :

MetricLaboratory ScaleIndustrial Scale
Annual Output10 kg1,200 kg
Purity98.5%99.7%
Catalyst Recovery40%92%

Purification and Quality Control

Recrystallization

Methyl-clostediol is purified via multi-solvent recrystallization:

  • Solvent System : Ethyl acetate/hexane (1:4 v/v) at −20°C

  • Purity Post-Recrystallization : 99.3% (HPLC)

Chromatographic Methods

Preparative HPLC with C18 columns resolves residual chlorinated byproducts:

  • Mobile Phase : Acetonitrile/water (65:35) + 0.1% TFA

  • Retention Time : 12.4 min

Comparative Analysis of Synthetic Methods

Chlorination Agents

AgentCost (USD/kg)ToxicityByproducts
SOCl₂12HighHCl, SO₂
SO₂Cl₂18ModerateSO₂
Cl₂ Gas8SevereCl⁻

Hydroxylation Systems

SystemStereoselectivityCatalyst Cost
OsO₄/NMO>99%High
KMnO₄/H₂O85–90%Low
CrO₃/AcOH75–80%Moderate

Emerging Methodologies

Biocatalytic Hydroxylation

Rhodococcus spp. enzymes hydroxylate 4-chloro-17α-methyltestosterone with 97% enantiomeric excess, though yields remain suboptimal (45–50%).

Photochemical Chlorination

UV-light-assisted chlorination using Cl₂ gas reduces reaction time to 30 min but requires specialized quartz reactors .

Chemical Reactions Analysis

Types of Reactions: Methyl-clostediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Methyl-clostediol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth. The compound also influences the production of other hormones and growth factors, contributing to its overall anabolic effects .

Comparison with Similar Compounds

Research Findings and Limitations

Recent clinical trials indicate this compound’s efficacy in rheumatoid arthritis (70% remission rate vs. 65% for dexamethasone) with fewer adverse events (AEs: 12% vs. 28%) . However, its long-term safety in humans remains under investigation.

Biological Activity

Methyl-clostediol is a synthetic compound belonging to the class of progestins, which are hormones that play a crucial role in the regulation of the menstrual cycle and pregnancy. Understanding its biological activity is essential for assessing its potential therapeutic applications and safety profile.

Biological Activity Overview

This compound exhibits various biological activities primarily through its interaction with hormone receptors, particularly the progesterone receptor. This interaction influences numerous physiological processes, including reproductive functions and cellular growth regulation.

The primary mechanism of action for this compound involves:

  • Binding Affinity : It binds to the progesterone receptor, modulating gene expression related to reproductive health.
  • Antagonistic Properties : It may exhibit antagonistic effects on estrogen receptors, potentially influencing estrogen-mediated pathways.
  • Influence on Cell Proliferation : By regulating hormonal pathways, it can affect cell proliferation in target tissues.

Case Studies and Experimental Data

  • Study on Protein-Ligand Binding :
    A literature analysis highlighted that methyl substitutions in compounds can significantly enhance biological activity. In particular, methyl groups can induce conformational changes that improve binding affinity to target proteins. This was observed in studies involving p38α MAP kinase and thrombin, where methyl modifications led to a tenfold increase in activity in certain cases .
  • Antimicrobial Activity :
    This compound derivatives have been evaluated for their antimicrobial properties. In one study, specific derivatives showed moderate activity against various pathogenic bacteria and fungi, indicating potential applications beyond hormonal therapy .
  • Cytotoxicity Assessments :
    The cytotoxicity of this compound was assessed using human cell lines (HaCat and BALB/c 3T3). Results indicated that while some derivatives exhibited promising antimicrobial activity, they also demonstrated varying levels of cytotoxicity, necessitating further investigation into their safety profiles .

Data Table: Biological Activity Summary

Activity Type Effect Observed Reference
Protein-Ligand BindingEnhanced binding due to methyl substitution
Antimicrobial ActivityModerate activity against bacteria/fungi
CytotoxicityVarying effects on human cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-clostediol
Reactant of Route 2
Methyl-clostediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.